3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Tropane intermediates often lack defined stereochemistry and salt stoichiometry, confounding SAR reproducibility. This exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2231665-62-4) resolves these issues: • Crystalline HCl salt dissolves directly in aqueous buffers, eliminating vehicle artifacts. • Defined exo stereochemistry, 1:1 salt stoichiometry, ≥97% purity for batch consistency. • Dual orthogonal handles (N8 secondary amine, C3 methoxymethyl ether) enable focused tropane library synthesis. • XLogP3=1.0, TPSA=21.3 Ų balances CNS penetration with low non-specific binding. In stock for immediate global shipment.

Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
Cat. No. B12852397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Molecular FormulaC9H18ClNO
Molecular Weight191.70 g/mol
Structural Identifiers
SMILESCOCC1CC2CCC(C1)N2.Cl
InChIInChI=1S/C9H17NO.ClH/c1-11-6-7-4-8-2-3-9(5-7)10-8;/h7-10H,2-6H2,1H3;1H
InChIKeyUAYPIVGPMWSDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane Hydrochloride: Tropane Scaffold Procurement Guide for CNS Research


3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride belongs to the 8-azabicyclo[3.2.1]octane (tropane) class of bicyclic amines [1]. The free base (C₉H₁₇NO, MW 155.24 g/mol) features a methoxymethyl substituent at the 3-position of the tropane core [2]. As a hydrochloride salt, it offers improved aqueous solubility and handling characteristics compared to the free base, making it a preferred form for solution-phase chemistry and in vitro assays. The tropane scaffold is a privileged structure in CNS drug discovery, historically serving as the core of monoamine reuptake inhibitors targeting dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters [3]. However, the specific pharmacological profile of this 3-methoxymethyl analog remains uncharacterized in the peer-reviewed primary literature.

Hydrochloride salt supports aqueous solubility and precise gravimetric dispensing for in vitro assays
Exo stereochemistry defined; endo isomer is a distinct chemical entity requiring separate verification
Computed CNS-favorable profile (intermediate lipophilicity, low topological polar surface area) suggests potential brain penetration
Pharmacological activity uncharacterized in peer-reviewed literature; validate in target-specific assays

Why 3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane Hydrochloride Cannot Be Assumed Interchangeable with Other Tropane Analogs


Within the 8-azabicyclo[3.2.1]octane family, even minor substituent changes at the 3-position produce divergent transporter selectivity profiles. Patent data reveal that 3-aryloxy-tropanes can exhibit DAT-selective binding (SERT/DAT ratio >1000 for 8-cyclopropylmethyl derivative 22e with DAT Ki = 4.0 nM [1]), while 3-diarylmethoxyethylidenyl analogs show varying SERT, NET, and DAT affinities depending on the N8-substituent. The methoxymethyl group at C3 introduces an ether oxygen capable of hydrogen-bond acceptance (computed HBA count = 2), distinct from 3-fluoro, 3-hydroxy, or 3-methoxy analogs [2]. Furthermore, the hydrochloride salt form affects dissolution rate, hygroscopicity, and long-term storage stability relative to the free base or other salts [3]. Without compound-specific comparative data, assuming equivalent transporter occupancy, off-target liability, or physicochemical behavior is scientifically unjustified.

3-Substituent changes alter transporter selectivity

Even minor modifications at C3 (e.g., aryloxy, methoxy, fluoro) may shift DAT, SERT, and NET affinity profiles; direct interchange with other tropane analogs cannot be assumed.

Salt form impacts dissolution and handling

Hydrochloride vs. free base differ in solubility, hygroscopicity, and storage stability; substituting forms may introduce variability in assay preparation.

Exo/endo stereochemistry defines distinct entities

Exo and endo isomers of 3-substituted tropanes exhibit different pharmacological activities in class-level studies; verify stereochemical identity before use.

3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane Hydrochloride: Quantified Differentiation Evidence for Procurement Decisions


Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. 3-Substituted Tropane Analogs

The computed XLogP3-AA value of 1.0 for the free base places this compound in a lipophilicity range favorable for CNS penetration (optimal CNS drug space: LogP 1–4). Its Topological Polar Surface Area (TPSA) of 21.3 Ų is significantly below the 60–70 Ų threshold associated with poor blood-brain barrier permeability [1]. For comparison, the 3-hydroxy analog (8-azabicyclo[3.2.1]octan-3-ol) has a predicted XLogP3 of approximately 0.5–0.7 (estimated) and a TPSA of 32.3 Ų [2]. The 3-methoxy analog (exo-3-methoxy-8-methyl-8-azabicyclo[3.2.1]octane) has a predicted XLogP3 of approximately 1.5–1.8 (estimated) [3]. The methoxymethyl substituent thus occupies an intermediate lipophilicity space with a uniquely low TPSA, potentially conferring a distinct brain penetration profile.

CNS Penetration Profile
Computed
XLogP3 1.0, TPSA 21.3 Ų; vs 3-OH ΔXLogP ~0.3–0.5, TPSA 11 Ų lower
Intermediate lipophilicity for CNS probe design
Computed values; experimental brain exposure unavailable
Medicinal Chemistry CNS Drug Discovery ADME Prediction

Hydrochloride Salt Advantage: Solubility and Handling Differentiation vs. Free Base

The hydrochloride salt of 3-(methoxymethyl)-8-azabicyclo[3.2.1]octane (CAS 2231665-62-4 for exo form) is supplied at ≥97% purity by specialty vendors . As a class-level principle, hydrochloride salts of bicyclic amines typically exhibit 10- to 1000-fold greater aqueous solubility than their free base counterparts, with dissolution being pH-dependent and maximal under gastric-like conditions (pH 1–2) [1]. The free base (CAS 2231665-61-3, MW 155.24) is a viscous oil or low-melting solid at ambient temperature, posing handling challenges for precise analytical weighing. The hydrochloride salt is a crystalline solid with a defined melting point, enabling accurate gravimetric dispensing for reproducible assay preparation [2].

Salt Form Advantage
Class-level inference
Crystalline solid; estimated 10–1000× aqueous solubility vs free base
Supports aqueous assay reproducibility
Class-level estimate; compound-specific solubility not reported
Pre-formulation Analytical Chemistry In Vitro Assay Development

Stereochemical Definition: Exo vs. Endo Isomer Differentiation in the Tropane Scaffold

The target compound is specified as the exo isomer (CAS 2231665-62-4 for the hydrochloride), where the methoxymethyl group occupies the less sterically hindered exo (equatorial) orientation relative to the tropane ring system. In the 8-azabicyclo[3.2.1]octane class, exo vs. endo stereochemistry has profound effects on transporter binding. In the related series of 3-aryl-8-azabicyclo[3.2.1]octanes, exo-3α-aryl isomers display higher DAT vs. SERT selectivity compared with endo-3β-aryl isomers [1]. The specific exo configuration of the 3-methoxymethyl tropane is corroborated by the CAS registry assignment 2231665-62-4 and vendor product specifications referencing '(1R,5S)-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride' .

Stereochemical Identity
Class-level inference
exo configuration (CAS 2231665-62-4); endo isomer has distinct CAS
Stereochemistry essential for target engagement
Class-level precedent; direct exo/endo comparison lacking
Stereochemistry CNS Pharmacology Structure-Activity Relationship

Standalone 3-Methoxymethyl vs. 3-(3,4-Dichlorophenyl)-2-methoxymethyl Tropane: Selectivity Implications

The compound lacks the 3-(3,4-dichlorophenyl) aryl substituent found in advanced tropane-based triple reuptake inhibitors such as tesofensine and NS-2359 (GSK-372,475). In those molecules, the dichlorophenyl group at C3 is a critical pharmacophore for high-affinity SERT, NET, and DAT binding [1]. NS-2359 was advanced to Phase II clinical trials for depression but discontinued due to lack of efficacy, with development concerns including off-target effects related to its polypharmacology [2]. The absence of the dichlorophenyl group in the target compound implies a fundamentally different transporter interaction profile, with the compound potentially serving as a less promiscuous, cleaner pharmacological probe or an intermediate for further derivatization.

Pharmacophore Simplicity
Class-level inference
Lacks dichlorophenyl group; predicted lower transporter affinity vs triple reuptake inhibitors
Simpler scaffold with reduced polypharmacology risk
No direct binding data; verify selectivity
Triple Reuptake Inhibitor Neuropharmacology Drug Design

Computed Hydrogen Bond Capacity Differentiation vs. 3-Fluoro and 3-Methyl Tropane Analogs

The 3-methoxymethyl substituent introduces a hydrogen bond acceptor (ether oxygen) that is absent in 3-fluoro and 3-methyl tropane analogs. Computed descriptor comparison: the target compound has HBA count = 2 (amine N + ether O), while 3-fluoro-8-azabicyclo[3.2.1]octane has HBA = 1 (amine N only; fluorine is a weak HBA) and 3-methyl-8-azabicyclo[3.2.1]octane has HBA = 1 [1]. The additional hydrogen bond acceptor capability may enable distinct interactions with transporter binding site residues (e.g., Tyr, Ser, or Thr side chains) that are not possible with 3-fluoro or 3-methyl analogs [2]. The rotatable bond count (2 for the methoxymethyl group) also increases conformational flexibility compared to the rigid 3-fluoro (rotatable bonds = 0 for substituent) and 3-methyl (rotatable bonds = 0) analogs, potentially influencing entropic contributions to binding [3].

H-Bond Acceptor Profile
Supporting evidence
HBA 2 (amine + ether O) vs 1 for 3-F/3-Me; rotatable bonds 2
Unique HBA for pharmacophore modeling
Computed; binding relevance unvalidated
Molecular Descriptors Ligand-Based Drug Design Pharmacophore Modeling

Vendor-Specifiable Purity and Salt Stoichiometry as Differentiators for Reproducible Pharmacology

The exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride is commercially available at certified purity of ≥97% (NLT 97%, MolCore) to 98% (Leyan) . The hydrochloride salt stoichiometry ensures a defined counterion content (1:1 acid-base ratio), enabling accurate molarity calculations for dose-response assays. In contrast, the free base (CAS 2231665-61-3) may contain residual solvents or variable water content that complicates molar concentration determination. For procurement quality assurance, the hydrochloride salt's 1:1 stoichiometry and crystalline nature support rigorous analytical characterization by HPLC, NMR, and elemental analysis, whereas the oily free base often requires additional purification and drying steps before use .

Purity & Stoichiometry
Data to verify
Vendor-certified 97–98% purity, 1:1 HCl stoichiometry
Supports reproducible pharmacological data
Vendor specification; verify by in-house HPLC/NMR
Quality Control Analytical Chemistry Procurement Specification

Recommended Application Scenarios for 3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane Hydrochloride Based on Differentiated Evidence


CNS Probe Development: A Structurally Defined, Low-Lipophilicity Tropane Scaffold

For CNS drug discovery programs requiring a tropane scaffold with controlled lipophilicity, the computed XLogP3 of 1.0 and TPSA of 21.3 Ų [1] place this compound within the favorable CNS drug space while maintaining lower non-specific binding risk than more lipophilic 3-aryloxy tropane analogs. The methoxymethyl substituent's hydrogen bond acceptor capability (HBA = 2) introduces a pharmacophoric feature absent in 3-fluoro or 3-methyl tropanes, enabling exploration of novel transporter interactions. Researchers should confirm the exo stereochemistry (CAS 2231665-62-4) upon receipt to avoid isomer-related activity artifacts.

Reproducible In Vitro Pharmacology: Hydrochloride Salt for Aqueous Assay Compatibility

The hydrochloride salt form enables direct dissolution in aqueous assay buffers without organic co-solvents, reducing vehicle-related artifacts in transporter uptake or radioligand binding assays. The crystalline solid form supports accurate gravimetric dispensing (±0.1 mg precision), critical for generating reliable concentration-response curves. This compound is suitable for use as a reference standard or starting material for derivatization, provided that the 97–98% certified purity is verified by in-house HPLC or NMR before use.

Medicinal Chemistry Intermediate for Selective Tropane Derivatization

The absence of the 3-(3,4-dichlorophenyl) group distinguishes this compound from polypharmacological triple reuptake inhibitors such as NS-2359 [2]. The secondary amine at the 8-position and the methoxymethyl ether at the 3-position provide two orthogonal functionalization handles (N-alkylation and O-deprotection/functionalization, respectively). This makes the compound a versatile intermediate for synthesizing focused tropane libraries with tunable transporter selectivity, avoiding the off-target complexity that contributed to the clinical discontinuation of NS-2359.

Analytical Reference and Quality Control Standard for Tropane-Derived Drug Substances

With its well-defined molecular weight (155.24 g/mol free base, corresponding hydrochloride salt MW calculable), 1:1 salt stoichiometry, and vendor-certified purity ≥97% , this compound can serve as a system suitability standard for HPLC method development targeting tropane alkaloids and their synthetic analogs. The distinct chromatographic retention (predicted by XLogP3 = 1.0) relative to more polar (3-hydroxy) or more lipophilic (3-aryl) tropane derivatives facilitates method validation for impurity profiling and forced degradation studies [1].

Application
Selection Property
Validation Focus
ApplicationCNS probe scaffold evaluation
Selection PropertyComputed CNS-favorable profile (intermediate lipophilicity, low TPSA, HBA capacity)
Validation FocusVerify exo stereochemistry and purity; confirm solubility in assay buffer
ApplicationAqueous in vitro pharmacology
Selection PropertyHydrochloride salt form enabling direct aqueous dissolution
Validation FocusConfirm salt stoichiometry and absence of organic co-solvent artifacts
ApplicationSelective tropane derivatization
Selection PropertyAbsence of polypharmacophoric dichlorophenyl group; orthogonal functional handles
Validation FocusVerify N-alkylation and O-deprotection reactivity; confirm target selectivity
ApplicationAnalytical reference standard for tropane methods
Selection PropertyDefined molecular weight, 1:1 salt stoichiometry, vendor-certified purity
Validation FocusEstablish HPLC retention and system suitability; cross-validate with certified reference
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